
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate is an organic compound with a complex structure that includes a phenyl group, a prop-2-en-1-yl group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate typically involves multiple steps. One common method includes the reaction of 3-phenylprop-2-en-1-ol with isocyanates under controlled conditions to form the carbamate linkage. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate exerts its effects involves interactions with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: (E)-3-phenylprop-2-enal, known for its characteristic cinnamon flavor and aroma.
Cinnamyl alcohol: (E)-3-phenylprop-2-en-1-ol, used in perfumery and flavoring.
Chalcones: A class of compounds with a similar phenylprop-2-en-1-one structure, known for their diverse biological activities.
Uniqueness
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate is unique due to the presence of the carbamate group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
88281-74-7 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
ethyl N-(3-phenylprop-2-enyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-15(17)16(13(2)3)12-8-11-14-9-6-5-7-10-14/h5-11,13H,4,12H2,1-3H3 |
Clave InChI |
XSGHNHJHAKZMAA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CC=CC1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
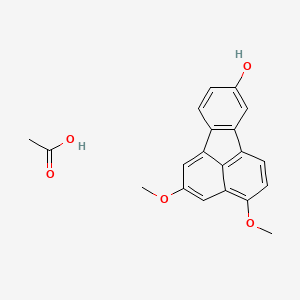
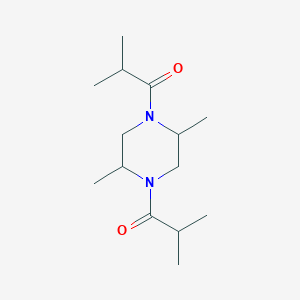
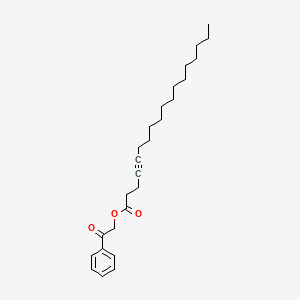
![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)
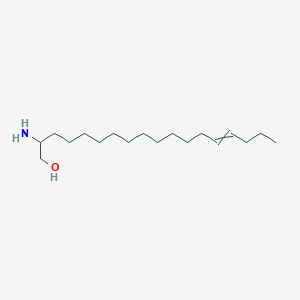

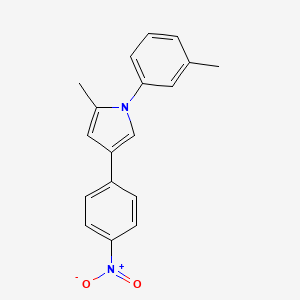

![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
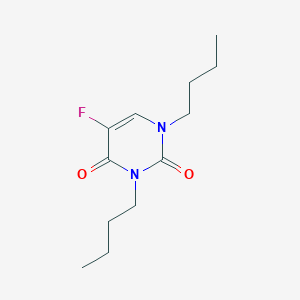
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)
